molecular formula C14H14N2O4S B15282458 N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide

N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B15282458
M. Wt: 306.34 g/mol
InChI Key: ZZVOHQMQEZJMEQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(2,3-dimethylphenyl)-3-aminobenzenesulfonamide.

    Substitution: Various N-substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in biological systems. The nitro group and sulfonamide moiety may interact with molecular targets, disrupting normal cellular processes and leading to the desired therapeutic effects. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide
  • N-(3,4-dimethylphenyl)-3-nitrobenzenesulfonamide
  • N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Uniqueness

N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-10-5-3-8-14(11(10)2)15-21(19,20)13-7-4-6-12(9-13)16(17)18/h3-9,15H,1-2H3

InChI Key

ZZVOHQMQEZJMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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